molecular formula C22H26N4O3 B243092 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Numéro de catalogue B243092
Poids moléculaire: 394.5 g/mol
Clé InChI: CGLIMHLCHLPAIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to inhibit the processing of amyloid precursor protein, which is involved in the pathogenesis of Alzheimer's disease.

Mécanisme D'action

4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a gamma-secretase inhibitor that inhibits the processing of amyloid precursor protein and other substrates. Gamma-secretase is a membrane-bound protease that cleaves the transmembrane domain of its substrates, releasing intracellular signaling domains. By inhibiting gamma-secretase, 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide prevents the processing of amyloid precursor protein and other substrates, leading to a decrease in the production of amyloid beta peptides and other signaling domains.
Biochemical and Physiological Effects:
4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to decrease the production of amyloid beta peptides in vitro and in vivo, and has been shown to decrease the formation of amyloid plaques in animal models of Alzheimer's disease. 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been shown to inhibit the Notch signaling pathway in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a widely used gamma-secretase inhibitor that has been optimized for high yield and purity. However, 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects. Researchers should carefully consider the appropriate concentration and duration of 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide treatment for their experiments, and should use appropriate controls to ensure the specificity of their results.

Orientations Futures

For research on 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide include the development of more potent and selective gamma-secretase inhibitors, the identification of new substrates for gamma-secretase, and the investigation of the potential therapeutic applications of 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in other diseases. Additionally, researchers should continue to investigate the biochemical and physiological effects of 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide and other gamma-secretase inhibitors, and should explore the potential for combination therapy with other drugs.

Méthodes De Synthèse

The synthesis of 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl 4-bromobenzoate in the presence of potassium carbonate to yield 4-[4-(dimethylamino)phenyl]-4-ethoxybenzaldehyde. This intermediate is then reacted with 6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid to yield 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. The synthesis of 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been optimized for high yield and purity, and several variations of the synthesis method have been reported in the literature.

Applications De Recherche Scientifique

4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been widely studied for its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. In Alzheimer's disease, 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to inhibit the processing of amyloid precursor protein, which is involved in the formation of amyloid plaques in the brain. 4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been studied for its potential anti-cancer effects, as it has been shown to inhibit the Notch signaling pathway, which is involved in the development and progression of cancer.

Propriétés

Formule moléculaire

C22H26N4O3

Poids moléculaire

394.5 g/mol

Nom IUPAC

4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C22H26N4O3/c1-5-29-18-12-8-16(9-13-18)24-21(27)19-14(2)23-22(28)25-20(19)15-6-10-17(11-7-15)26(3)4/h6-13,20H,5H2,1-4H3,(H,24,27)(H2,23,25,28)

Clé InChI

CGLIMHLCHLPAIF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C

SMILES canonique

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.